Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate is a chemical compound with the molecular formula C11H10N2O3S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfinyl group attached to a benzenecarboxylate moiety
Mechanism of Action
Target of Action:
The primary targets of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate remain elusive. Thiadiazole derivatives have been investigated for various biological activities, including pesticidal, herbicidal, and antifungal effects . These activities often involve interactions with specific enzymes or receptors.
Result of Action:
Similar compounds have shown anticancer activity . These effects may involve cell cycle regulation, apoptosis, or interference with tumor-related pathways.
Preparation Methods
The synthesis of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Comparison with Similar Compounds
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]benzenecarboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)thio]benzenecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-methylthiadiazol-5-yl)sulfinylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-11(17-13-12-7)18(15)9-6-4-3-5-8(9)10(14)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQPVZQBWURGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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